tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Description
tert-Butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chiral tetrahydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2, methoxy substituents at positions 6 and 7, and a 2-oxoethyl side chain at position 1. This compound is synthesized via electrophilic deprotonation, yielding an 87% isolated product as a white foam . Its structural complexity is evident in its ¹H and ¹³C NMR spectra, which reveal rotameric mixtures (1:1 ratio) due to restricted rotation around the carbamate bond . The compound’s molecular formula (C₁₈H₂₅NO₅) and high-resolution mass spectrometry (HRMS) data confirm its identity, while infrared (IR) spectroscopy highlights characteristic carbonyl stretches (1722 cm⁻¹ for the ester and 1689 cm⁻¹ for the ketone) .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-8-6-12-10-15(22-4)16(23-5)11-13(12)14(19)7-9-20/h9-11,14H,6-8H2,1-5H3/t14-/m0/s1 |
InChI Key |
VZRYWMFNWWUHIX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2[C@@H]1CC=O)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Preparation
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives are commonly used as starting points. These can be synthesized via catalytic hydrogenation of 6,7-dimethoxyisoquinoline or through Pictet-Spengler cyclization reactions involving appropriate aldehydes and amines.
- The tert-butyl ester group is introduced by reaction with di-tert-butyl dicarbonate ((Boc)2O) or tert-butyl chloroformate under basic conditions to protect the carboxylic acid moiety.
Installation of the 2-Oxoethyl Group
- The 2-oxoethyl substituent at the 1-position is typically introduced via alkylation reactions using 2-bromoacetaldehyde or related electrophiles.
- Reaction conditions often involve strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution on the nitrogen or carbon center.
- The reaction is carried out under controlled temperature (often 0–25°C) to avoid side reactions and maintain stereochemical purity.
Protection and Deprotection Steps
- The tert-butyl carbamate (Boc) protecting group is stable under basic and mild acidic conditions but can be removed selectively by treatment with trifluoroacetic acid (TFA) when needed for further functionalization.
- Methoxy groups at positions 6 and 7 are introduced early in the synthesis via methylation of hydroxy precursors using methyl iodide or dimethyl sulfate in the presence of base.
Purification and Characterization
- Purification is commonly performed by flash column chromatography using solvent systems such as dichloromethane/methanol mixtures.
- Final compounds are characterized by NMR spectroscopy, mass spectrometry, and LC/MS to confirm structure and purity.
- Extended reaction times (up to 9 days) at room temperature have been reported for coupling steps involving carbodiimide-mediated amide bond formation, indicating the need for careful optimization to improve yields.
- Use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as coupling agents improves reaction efficiency in amide bond formation steps.
- Continuous flow chemistry and automated reactors are emerging as promising methods to enhance reaction control, reproducibility, and scalability for industrial synthesis of this compound.
The preparation of tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves a multi-step synthetic route requiring:
- Selective protection of amino and carboxyl groups with tert-butyl carbamate.
- Introduction of methoxy substituents via methylation.
- Alkylation to install the 2-oxoethyl side chain under controlled basic conditions.
- Careful purification and characterization to ensure stereochemical purity and high product quality.
The process benefits from the use of modern coupling agents and can be optimized through advanced synthetic technologies for improved yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxoethyl groups.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Isoquinoline derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Tetrahydroisoquinoline Core
The target compound is part of a broader family of tetrahydroisoquinoline derivatives. Key structural analogs include:
Key Observations :
- Rotamerism : Rotameric mixtures are common in carbamate-containing derivatives (e.g., target compound and 226t ) due to restricted rotation, as observed in NMR splitting patterns .
- Reactivity : The 2-oxoethyl group in the target compound introduces a reactive ketone, absent in analogs like 6d or 6e , enabling further transformations (e.g., reductions or condensations) .
Physicochemical Properties
- Boiling Points and Density: The amino-substituted analog (C₁₄H₂₀N₂O₂) exhibits a higher boiling point (394.7°C) and density (1.145 g/cm³) compared to the target compound, likely due to hydrogen-bonding capabilities of the amino group .
Biological Activity
tert-butyl (1S)-6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a compound that belongs to the isoquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₅NO₅
- Molecular Weight : 341.39 g/mol
- CAS Number : 127119-08-8
Biological Activity Overview
The biological activity of this compound has been studied in various contexts including:
1. Antioxidant Activity
Research indicates that compounds derived from isoquinolines can exhibit significant antioxidant properties. The presence of methoxy groups in the structure may enhance the electron-donating ability of the molecule, thereby scavenging free radicals and reducing oxidative stress in cells .
2. Neuroprotective Effects
Studies have shown that isoquinoline derivatives can exert neuroprotective effects by modulating neurotransmitter systems and protecting neuronal cells from apoptosis. The specific activity of this compound in neuroprotection has been linked to its ability to inhibit neuroinflammatory pathways and promote neuronal survival .
3. Antitumor Properties
Preliminary studies suggest that this compound may possess antitumor activity. It has been observed to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
The biological effects of this compound can be attributed to several mechanisms:
a. Modulation of Enzymatic Activity
The compound may interact with specific enzymes involved in metabolic pathways, thus influencing cellular processes such as detoxification and energy metabolism.
b. Interaction with Receptors
It is hypothesized that this isoquinoline derivative could act as a ligand for certain receptors involved in neurotransmission and cellular signaling, leading to altered physiological responses.
Case Studies
Several studies have investigated the biological activity of related isoquinoline compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated neuroprotective effects through inhibition of apoptosis in neuronal cells. |
| Study B | Reported significant antioxidant activity comparable to established antioxidants. |
| Study C | Highlighted potential antitumor effects against various cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
Q & A
Q. How can metabolic stability be assessed for tert-butyl isoquinoline derivatives?
- Experimental Design : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling tert-butyl isoquinoline derivatives?
Q. How should researchers address discrepancies in toxicity data across regulatory databases?
- Strategy : Cross-reference ECHA, PubChem, and EPA DSSTox entries (e.g., DTXSID10735412 in ). Perform in silico toxicity prediction using tools like ProTox-II to fill data gaps .
Computational and Data Science Applications
Q. Can AI-driven tools predict novel derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
